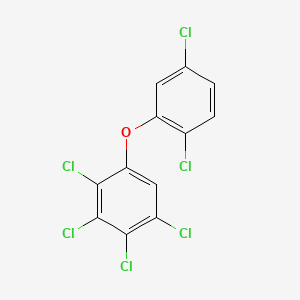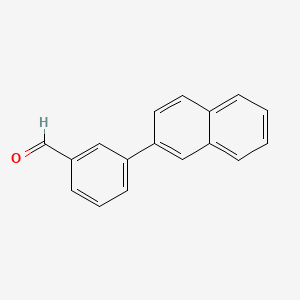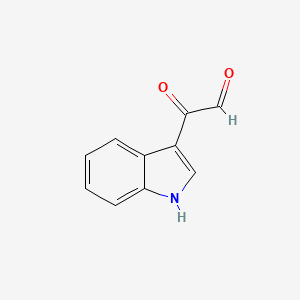
2-(1H-indol-3-yl)-2-oxoacetaldehyde
Overview
Description
Synthesis Analysis
There are several papers discussing the synthesis of compounds similar to “2-(1H-indol-3-yl)-2-oxoacetaldehyde”. For instance, a paper discusses the synthesis and biological evaluation of 2-(1H-Indol-3-yl)quinazolin derivatives . Another paper talks about the synthesis, anticonvulsant, and toxicity evaluation of 2-(1H-indol-3-yl)acetyl derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. A study discusses the structural, electronic, and vibrational properties of a similar compound, 3-indoleglyoxylic acid (3IGA), using FT-IR, FT-Raman, and FT-NMR spectra .Scientific Research Applications
Catalysis and Organic Synthesis
- Trityl Chloride as an Organic Catalyst: A novel method for the preparation of bis(1H-indol-3-yl)methanes, which have significant pharmacological properties, utilizes trityl chloride as a catalyst in a solvent-free procedure. This method highlights the use of 1H-indole and its derivatives, including 2-(1H-indol-3-yl)-2-oxoacetaldehyde, in the synthesis of biologically active compounds (Khalafi‐Nezhad et al., 2008).
Precursors in Pharmaceutical Research
- Tryptamine Precursors: The Michael addition of aliphatic aldehydes to indolylnitroalkenes, involving compounds like this compound, is a key step in synthesizing optically pure tryptamine precursors. These precursors are vital in pharmaceutical and biological research (Chen et al., 2013).
Synthesis of Novel Derivatives
- Microwave-Assisted Synthesis of Rhodanine Derivatives: Novel Rhodanine derivatives, synthesized via microwave-assisted reactions using this compound, exhibit potential as HIV-1 and JSP-1 inhibitors (Kamila et al., 2011).
Biologically Active Compounds Synthesis
- Indole-Coumarin Hybrids: Indole-coumarin hybrids synthesized using derivatives like this compound have shown potential in anticancer studies and interactions with genes associated with tumorigenesis (Kamath et al., 2015).
Antimicrobial Activity
- Substituted Acetohydrazide Derivatives: The synthesis of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazides, derived from reactions involving compounds like this compound, demonstrated antimicrobial activity (Prasad, 2017).
Lactonization in Aqueous Environments
- Indium-Promoted Lactonization: The synthesis of γ-methylenebutenolides from (indol-3-yl)-2-oxoacetaldehydes using indium promotion is an example of using derivatives of this compound for creating compounds in aqueous environments (Almendros et al., 2023).
Safety and Hazards
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxoacetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-10(13)8-5-11-9-4-2-1-3-7(8)9/h1-6,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDBTUMJILFRNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


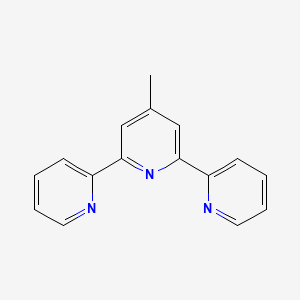


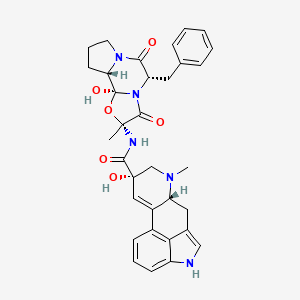
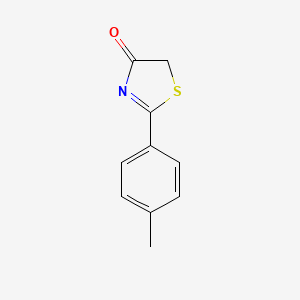
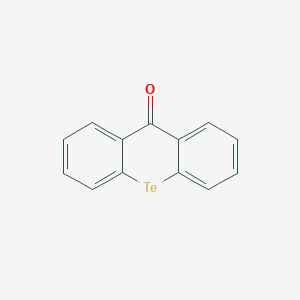
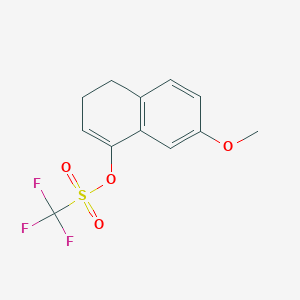
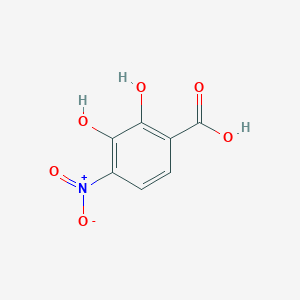
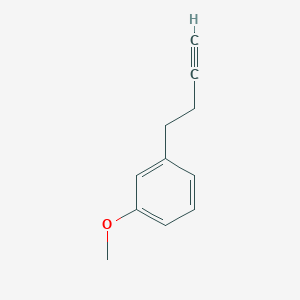
![6-hydrazino-4-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B3330608.png)

